Molecular Weight & Scaffold Comparison
The target compound possesses a molecular weight of 416.5 g/mol and 30 heavy atoms, representing a substantial 34% increase in MW over the nearest simpler analog, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide (CAS 288310-12-3), which has a MW of 310.4 g/mol and 22 heavy atoms [1][2]. This is driven by the 2-methylphenoxybutanamide extension, which adds an aromatic ring system, an ether oxygen, and additional methylene units not present in the comparator.
| Evidence Dimension | Molecular Weight (g/mol) and Heavy Atom Count |
|---|---|
| Target Compound Data | MW = 416.5; Heavy atoms = 30 |
| Comparator Or Baseline | N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide: MW = 310.4; Heavy atoms = 22 |
| Quantified Difference | ΔMW = +106.1 g/mol (34% increase); Δ Heavy atoms = +8 |
| Conditions | Computed physicochemical properties from PubChem (standardized calculation methods) |
Why This Matters
The significant MW difference alters compound handling (solubility, DMSO stock concentration limits) and may affect membrane permeability and protein binding in ways that make the simpler analog unsuitable as a surrogate in dose-response experiments.
- [1] PubChem. Compound Summary: N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide. CID 1564325. Computed Properties. Accessed 2026-05-01. View Source
- [2] Sigma-Aldrich. N-(4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl)butanamide. CAS 288310-12-3. MFCD00247506. Accessed 2026-05-01. View Source
